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Compound of Interest

Compound Name: Z-D-Asp-OH

Cat. No.: B554537

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data
for N-a-Cbz-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis. The
following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with standardized experimental protocols for their
acquisition. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis to aid in the characterization and quality control of
Z-D-Asp-OH.

Chemical Structure and Properties

» IUPAC Name: (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid

Synonyms: N-Carbobenzyloxy-D-aspartic acid, Cbz-D-Asp-OH

CAS Number: 78663-07-7[1]

Molecular Formula: C12H13NOe[1]

Molecular Weight: 267.23 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Z-D-Asp-OH based on its
chemical structure and established principles of spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted) Solvent: DMSO-ds

Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

Carboxylic Acid (-

~12.5 Broad Singlet 2H

COOH) x 2
~7.8 Doublet 1H Amide (-NH)
7.30-7.40 Multiplet 5H Aromatic (CeH5)
5.08 Singlet 2H Benzylic (-CH2-Ph)
4.45 - 4.55 Multiplet 1H a-CH
2.65-2.85 Multiplet 2H B-CH:

13C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-ds

Chemical Shift (6, ppm)

Carbon Assignment

~173.0 Carboxylic Acid Carbonyl (B-COOH)
~171.5 Carboxylic Acid Carbonyl (a-COOH)
~156.0 Carbamate Carbonyl (N-COO-)
~137.0 Aromatic C (quaternary, C-CHz2)
~128.4 Aromatic CH (ortho/meta)

~127.8 Aromatic CH (para)

~65.6 Benzylic Carbon (-CH2z-Ph)

~51.0 a-Carbon (CH)

~36.5 B-Carbon (CH2)

Infrared (IR) Spectroscopy
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The IR spectrum is characterized by the presence of key functional groups.

Wavenumber (cm~?) Vibration Type Functional Group
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid (O-H)
~3300 N-H Stretch Amide (N-H)

3100 - 3000 C-H Stretch (sp?) Aromatic C-H

3000 - 2850 C-H Stretch (sp?) Aliphatic C-H

~1710 C=0 Stretch (strong, sharp) Carboxylic Acid (C=0)
~1690 C=0 Stretch (strong, sharp) Carbamate (Amide 1)
~1540 N-H Bend Amide (Amide II)
1600, 1495, 1450 C=C Stretch Aromatic Ring

~1250 C-O Stretch Carboxylic Acid/Ester

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired using a soft ionization technique like Electrospray
lonization (ESI).

m/z (Mass-to-Charge Predicted Fragments (Loss
. lon Type

Ratio) of)

268.0765 [M+H]* (Positive lon Mode) -

266.0618 [M-H]~ (Negative lon Mode) -

224.0866 [M+H-CO2]* Carboxylic Acid group (44 Da)
Benzyl group (91 Da) and

178.0502 [M+H-C7H7O]* Yl group ( )
Oxygen (16 Da)

160.0761 [M+H-C7HeO2]* Benzyloxy group (108 Da)
Tropylium ion (from benzylic

91.0542 [C7HA]* by ( Y

cleavage)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (Solution State)

e Sample Preparation:
o Accurately weigh 5-10 mg of Z-D-Asp-OH solid powder.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCls, or MeOD) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to
avoid extraneous signals.

o Vortex the tube until the sample is completely dissolved. If solubility is an issue, gentle
heating or sonication may be applied.

 Instrumentation and Data Acquisition:

o The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

o The instrument is tuned and shimmed for the specific probe and solvent to ensure high
magnetic field homogeneity.

o For 'H NMR, a standard single-pulse experiment is used. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a
good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet
peaks for all carbons. Key parameters include a 30° pulse angle, a wider spectral width of
~220 ppm, and a longer acquisition time and relaxation delay. Due to the low natural
abundance of 13C, several hundred to thousands of scans are typically required.

» Data Processing:
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o The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,
TopSpin, Mnova).

o Processing steps include Fourier transformation, phase correction, and baseline
correction.

o Chemical shifts (&) are referenced internally to the residual solvent peak or an internal
standard like Tetramethylsilane (TMS) at 0.00 ppm.

o For 'H NMR, the signals are integrated to determine the relative ratio of protons.

IR Spectroscopy Protocol (KBr Pellet)

e Sample Preparation:

o Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an
oven at ~110°C for several hours and stored in a desiccator to prevent moisture
absorption.[2]

o Weigh approximately 1-2 mg of the Z-D-Asp-OH sample and 100-200 mg of the dried KBr.
[3] The typical sample-to-KBr ratio is 1:100.[3]

o Grind the sample and KBr together using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen
effect).

e Pellet Formation:
o Transfer the powder mixture into a pellet die.

o Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2
minutes.[4][5] Applying a vacuum during pressing can help remove trapped air and
moisture, resulting in a more transparent pellet.[2][4]

o Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet
from the die.

o Data Acquisition:
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[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

(¢]

Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

[¢]

Acquire the sample spectrum, typically over a range of 4000 to 400 cm™1,

[¢]

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry Protocol (ESI-MS)

e Sample Preparation:

o Prepare a dilute solution of Z-D-Asp-OH (typically 1-10 uM) in a suitable volatile solvent
system. A common choice is a mixture of methanol or acetonitrile with water, often
containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a
base (e.g., 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

o The sample is typically introduced into the mass spectrometer via direct infusion using a
syringe pump or through a liquid chromatography (LC) system.[6]

e Instrumentation and Data Acquisition:

o The analysis is performed on a mass spectrometer equipped with an Electrospray
lonization (ESI) source.

o The ESI source parameters are optimized, including the capillary voltage (typically 3-5
kV), nebulizing gas flow, and source temperature, to achieve a stable spray and efficient
ionization.

o The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is calibrated using a
known standard.

o Spectra are acquired in either positive or negative ion mode over a relevant m/z range
(e.g., 50-500 Da) to detect the molecular ion ((M+H]* or [M-H]~) and its fragments.

o For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular
ion is isolated and fragmented via collision-induced dissociation (CID) to produce a
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characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound like Z-D-Asp-OH.
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Workflow for Spectroscopic Characterization of Z-D-Asp-OH
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Spectroscopic Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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